molecular formula C9H6ClF3O B2612999 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone CAS No. 886370-18-9

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B2612999
CAS No.: 886370-18-9
M. Wt: 222.59
InChI Key: SVNOXWKTPQYDEW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a substituted benzene ring bearing a chlorine atom at the 3-position and a methyl group at the 4-position. The compound’s structural features—chlorine for electron-withdrawing effects and methyl for steric modulation—make it a versatile intermediate in pharmaceuticals and agrochemicals. Fluorine atoms enhance lipophilicity and metabolic stability, aligning with trends in medicinal chemistry .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNOXWKTPQYDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures efficient production. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), acidic or basic conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanol.

    Oxidation: Formation of 3-chloro-4-methylbenzoic acid.

Scientific Research Applications

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone has been investigated for various scientific applications:

1. Chemistry:

  • Building Block: It serves as a precursor in the synthesis of more complex organic molecules.
  • Chemical Reactions: The compound undergoes substitution reactions where the chlorine atom can be replaced by nucleophiles (e.g., amines), reduction reactions converting the carbonyl group to alcohols, and oxidation reactions transforming methyl groups into carboxylic acids.

2. Biology:

  • Biological Activities: Research indicates potential antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, facilitating penetration into biological membranes.
  • Mechanism of Action: It interacts with specific molecular targets, modulating enzyme activity and influencing cellular pathways.

3. Medicine:

  • Pharmaceutical Development: The compound is explored as a precursor for pharmaceutical agents targeting various diseases.
  • Cytotoxicity Studies: In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HeLa and A549. For instance, one study reported a mean GI50 value of 9.94 µM against HeLa cells .

4. Industry:

  • Agrochemicals and Specialty Chemicals: It is utilized in producing agrochemicals due to its reactivity and stability.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone derivatives on human tumor cells. The results indicated that modifications to the structure significantly influenced their efficacy against cancer cells. The incorporation of a trifluoromethyl group was crucial for enhancing binding affinity to tubulin in the colchicine-binding domain, leading to increased apoptosis in cancer cells .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial activity of compounds related to 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone against various pathogens. Results showed promising activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, highlighting its potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine and methyl substituents on the phenyl ring influence its binding affinity to target proteins and enzymes, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

  • 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone (CAS 286017-71-8): This positional isomer swaps the chlorine and methyl substituents (4-chloro, 3-methyl vs. 3-chloro, 4-methyl). Safety data for this isomer highlight respiratory irritation risks, suggesting similar precautions for the target compound .

Chlorinated Trifluoroethanone Derivatives

  • The hydroxyl groups enhance solubility in polar solvents but reduce stability under acidic conditions .
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): With two chlorine atoms, this compound has a higher molecular weight (243.01 g/mol) and greater electron-withdrawing effects, which may accelerate nucleophilic aromatic substitution reactions. It is used in pesticide synthesis, reflecting the role of halogenation in modulating bioactivity .

Trifluoromethyl-Substituted Analogues

  • The trifluoromethyl group also introduces stronger electron-withdrawing effects, altering reaction pathways in synthetic applications .

Heteroaromatic Derivatives

  • 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1060811-90-6): Incorporating a pyridine ring introduces nitrogen-based polarity and coordination sites, broadening applications in metal-catalyzed reactions. The electron-deficient pyridine ring enhances reactivity toward nucleophiles compared to purely aromatic systems .

Key Comparative Data

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications/Notes
1-(3-Chloro-4-methylphenyl)-2,2,2-TFEO* Not explicitly given 222.45 3-Cl, 4-CH₃ Likely intermediate in agrochemicals/pharma
1-(4-Chloro-3-methylphenyl)-2,2,2-TFEO 286017-71-8 222.45 4-Cl, 3-CH₃ Positional isomer; safety risks noted
1-(3-Chloro-2,4-dihydroxyphenyl)-2,2,2-TFEO 65239-93-2 240.57 3-Cl, 2,4-OH Higher polarity (mp = 113°C)
1-(3,5-Dichlorophenyl)-2,2,2-TFEO 130336-16-2 243.01 3,5-Cl₂ Pesticide intermediate
1-[3-Chloro-5-(CF₃)phenyl]-2,2,2-TFEO N/A 276.56 3-Cl, 5-CF₃ Afoxolaner synthesis

*TFEO = Trifluoroethanone

Biological Activity

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone, also known as a trifluoromethyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClF3O
  • Molecular Weight : 240.62 g/mol
  • CAS Number : 1125812-58-9

The compound features a chloro group and a trifluoroethanone moiety attached to a phenyl ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves:

  • Starting Materials : 3-chloro-4-methylphenol and trifluoroacetyl chloride.
  • Reaction Conditions : Conducted in inert solvents such as dichloromethane under controlled temperatures to optimize yield.
  • Yield Optimization : Use of catalysts can enhance reaction efficiency.

Research indicates that the biological activity of this compound may be attributed to its interactions with various molecular targets, including:

  • Enzymes : The trifluoroethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins.
  • Receptors : Potential modulation of receptor activity can influence cellular pathways.

Cytotoxicity Studies

A significant area of research focuses on the compound's cytotoxic effects against cancer cell lines. Notable findings include:

  • Cytotoxicity Against Cancer Cells : Studies have shown that derivatives with similar structures exhibit varying degrees of cytotoxicity against cervical cancer (HeLa) and lung cancer (A549) cell lines.
CompoundIC50 (µM)Cell Line
5e9.94HeLa
5f7.95A549
5g8.74HeLa
5h10.72A549

These results suggest that the incorporation of specific functional groups can enhance the cytotoxic profile.

Case Studies

  • Cytotoxic Mechanism : A study demonstrated that the compound induces apoptosis in cancer cells through caspase-dependent pathways. Increased activation of caspase-3 was observed in A549 cells treated with the compound, indicating its potential as an anticancer agent .
  • Cholinesterase Inhibition : Another area of investigation involves the compound's potential as an inhibitor of cholinesterase enzymes. This activity is particularly relevant in the context of neurodegenerative diseases and pesticide exposure .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone. Key areas for future studies include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Optimization : Modifying the chemical structure to enhance selectivity and potency against specific biological targets.

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